2-Amino-1,3-diphenylpropan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-amino-1,3-diphenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHMVYQJZNPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride typically involves several steps:
- Starting Materials: The synthesis begins with a chiral precursor, which can be derived from natural sources or synthesized through chiral resolution techniques.
- Reaction Conditions: The chiral precursor reacts with benzaldehyde under basic conditions to form an intermediate compound.
- Hydrogenation: The intermediate is then hydrogenated in the presence of a suitable catalyst to reduce the double bonds and form the desired product.
- Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Bulk Synthesis: Large quantities of starting materials are reacted in batch reactors.
- Catalysis: Efficient catalysts are used to speed up the reaction and improve yield.
- Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
Alternative Preparation Method for 1,3-Diphenyl-1-propanol
A method for preparing 1,3-diphenyl-1-propanol, a related compound, involves the following steps:
- Benzaldehyde and acetophenone undergo a catalytic reaction with dibenzylamine trifluoroacetate and a catalyst (L-proline or D-proline) to produce 3-hydroxy-1,3-diphenyl-1-acetone.
- The 3-hydroxy-1,3-diphenyl-1-acetone is then subjected to a Huang Minlon reduction reaction to obtain 1,3-diphenyl-1-propanol.
The reaction conditions for this method are as follows:
- The mass ratio of benzaldehyde to acetophenone is 1:0.9-1.1.
- The mass ratio of benzaldehyde to catalyst is 1:0.1-0.3.
- The mass ratio of benzaldehyde to dibenzylamine trifluoroacetate is 1:0.2-0.3.
- The catalytic reaction time is 24-48 hours with stirring at 30-70 r/min.
The Huang Minlon reduction reaction involves adding ethylene glycol, hydrazine hydrate, and potassium hydroxide to 3-hydroxy-1,3-diphenyl-1-propanone, followed by stirring and heating. A specific implementation involves dissolving the propanone in ethylene glycol, adding hydrazine hydrate, heating to 90-110°C, reacting for 1.5-3 hours, adding potassium hydroxide, and reacting for 22-28 hours without heating. The mass ratio of benzaldehyde, hydrazine hydrate, and potassium hydroxide is 1:8-10:10-12.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-diphenylpropan-1-ol hydrochloride can undergo several types of chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: The compound can be reduced to form amines or alcohols.
- Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
- Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
- Oxidation: Formation of benzophenone derivatives.
- Reduction: Formation of diphenylmethanol derivatives.
- Substitution: Formation of N-substituted derivatives.
Applications in Scientific Research
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
- Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
- Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
- Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
- Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted derivatives of 2-Amino-1,3-diphenylpropan-1-ol .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis:
The synthesis of 2-amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the following steps:
- Formation of the Nitro Compound: Benzaldehyde reacts with nitroethane to produce 2-nitro-1,3-diphenylpropan-1-ol.
- Reduction: The nitro group is reduced to an amino group using reducing agents such as lithium aluminum hydride.
- Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Properties:
- Molecular Formula: C₁₅H₁₈ClNO
- Molecular Weight: 263.77 g/mol
- Appearance: White to off-white powder
- Solubility: Soluble in water and organic solvents.
Chemistry
This compound serves as a reference standard in chemical analysis and is utilized in the synthesis of other organic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and chemicals.
Biology
In biological research, this compound is studied for its potential effects on biological systems, particularly as a precursor in synthesizing biologically active molecules. It has been explored for its interactions with neurotransmitter systems, influencing pathways related to mood and cognition.
Medicine
The compound has promising therapeutic applications:
- Drug Development: Investigated as a potential candidate for treating neurological disorders such as depression and anxiety due to its ability to modulate neurotransmitter release.
- Pharmaceutical Intermediates: Used in the synthesis of various pharmaceuticals targeting the central nervous system.
Case Studies
Case Study 1: Neurotransmitter Modulation
Research has demonstrated that this compound can enhance serotonin and norepinephrine levels in neuronal cultures. This modulation suggests potential applications in developing antidepressant therapies.
Case Study 2: Synthesis of New Pharmaceuticals
In a study focusing on drug development, this compound was used as an intermediate in synthesizing novel analgesics. The resulting compounds showed promising activity in animal models for pain relief.
Mechanism of Action
The mechanism of action of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table highlights key structural and physicochemical differences between 2-amino-1,3-diphenylpropan-1-ol hydrochloride and related compounds:
Functional and Application Differences
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride: Likely used in asymmetric synthesis for chiral drug intermediates (e.g., β-blockers or antiviral agents) due to its stereochemical rigidity and aromatic substituents .
D(+)-2-Amino-3-phenyl-1-propanol: Applied in peptide synthesis and as a precursor for nereistoxin derivatives with insecticidal activity .
3-(2-Aminophenyl)propan-1-ol hydrochloride: May serve as a precursor for benzodiazepine analogs or fluorescent probes due to its aromatic amine group .
Physicochemical and Stability Considerations
- Hydrophobicity: Diphenyl-substituted derivatives (e.g., (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride) exhibit higher hydrophobicity compared to mono-phenyl analogs, impacting solubility and bioavailability .
- Acid-Base Properties : The hydrochloride salt form improves stability and water solubility compared to free bases, critical for pharmaceutical formulations .
Biological Activity
2-Amino-1,3-diphenylpropan-1-ol hydrochloride, a compound with significant biological implications, has garnered interest for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is a β-amino alcohol that can interact with various biological targets. Its structure allows for diverse interactions with enzymes and receptors, influencing cellular processes.
The compound's biological effects are primarily mediated through:
- Enzyme Interaction : It binds to active sites of enzymes, potentially inhibiting or activating their functions. This mechanism is crucial in pathways involving proteases and oxidoreductases.
- Cell Signaling Modulation : It influences cellular signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
- Gene Expression Regulation : The compound can alter the expression of genes involved in metabolic processes, impacting cellular energy dynamics.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Cytotoxicity | Exhibits varying levels of cytotoxic effects depending on dosage and exposure time. |
| Antimicrobial | Demonstrated potential against various microbial strains in preliminary studies. |
| Antioxidant | Shows properties that may mitigate oxidative stress in cellular models. |
| Neuroprotective | Potential effects on neuronal cells, suggesting a role in neuroprotection. |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects on cancer cell lines using MTT assays. Results indicated that higher concentrations led to significant cell death, suggesting a dose-dependent relationship between the compound and cytotoxicity .
- Antimicrobial Activity :
- Neuroprotective Effects :
Dosage Effects
The biological effects of this compound are influenced by dosage:
- Low Doses : May have minimal effects on cellular functions.
- Moderate Doses : Can enhance certain biological activities such as antioxidant responses.
- High Doses : Associated with cytotoxicity and potential adverse effects on normal cellular functions.
Q & A
Q. What are the recommended synthetic routes for 2-amino-1,3-diphenylpropan-1-ol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 1,3-diphenylpropan-1-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of ammonium chloride. Key factors include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions like over-reduction or epimerization .
- Solvent : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) by removing unreacted ketone or byproducts .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm phenyl group positions and amine proton environments. For example, the hydroxyl proton typically appears as a broad singlet at δ 4.8–5.2 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., R/S configuration) and hydrogen bonding patterns in the hydrochloride salt .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 276.12) and isotopic patterns .
Q. What purification techniques are optimal for removing stereochemical impurities in this compound?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers .
- Recrystallization : Solvent polarity adjustments (e.g., methanol → ethanol) can selectively crystallize the desired stereoisomer .
Advanced Research Questions
Q. How do stereochemical variations (R vs. S configurations) impact the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of enantiomers in asymmetric catalysis (e.g., Mannich reactions). The S-configuration often shows higher enantioselectivity due to steric hindrance at the β-carbon .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and explain stereoelectronic effects .
Q. What mechanistic insights explain contradictory data in oxidation reactions involving this compound?
- Methodological Answer : Conflicting oxidation outcomes (e.g., ketone vs. carboxylic acid formation) arise from:
- Reagent Selectivity : Potassium permanganate (KMnO4) under acidic conditions favors ketone formation, while basic conditions promote further oxidation to carboxylic acids .
- Solvent Effects : Polar solvents stabilize intermediates, altering reaction pathways. For example, water promotes over-oxidation via radical intermediates .
- Resolution : Use controlled stoichiometry (e.g., 1:1 KMnO4:substrate) and monitor reaction progress via TLC or in-situ IR .
Q. How can isotopic labeling (e.g., H, C) elucidate metabolic or degradation pathways of this compound?
- Methodological Answer :
- Deuterium Labeling : Synthesize H-labeled analogs at the benzylic position to track metabolic hydroxylation via LC-MS/MS .
- Stable Isotope Tracing : C-labeled phenyl groups enable NMR-based studies of degradation products in environmental or biological matrices .
Q. What strategies mitigate instability issues (e.g., hygroscopicity, racemization) during long-term storage?
- Methodological Answer :
- Storage Conditions : Use desiccated environments (-20°C) with inert gas (N) to prevent hydrolysis or racemization .
- Formulation : Convert to a stable co-crystal with pharmaceutically acceptable counterions (e.g., succinate) to reduce hygroscopicity .
Data Interpretation & Contradictions
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Assessment : Verify via HPLC (≥99% purity) to exclude solvent or impurity effects. For example, residual ethanol can depress melting points .
- Standardized Protocols : Adopt ICH guidelines for thermal analysis (DSC/TGA) and cross-validate spectral data with reference libraries (e.g., PubChem) .
Experimental Design Considerations
Q. What in vitro assays are suitable for probing the compound’s biological activity while avoiding cytotoxicity?
- Methodological Answer :
- Dose-Response Studies : Use MTT assays on human cell lines (e.g., HEK293) to establish non-toxic concentrations (typically <100 μM) .
- Targeted Assays : Fluorescence polarization assays monitor binding affinity to receptors (e.g., GPCRs) without cell viability interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
